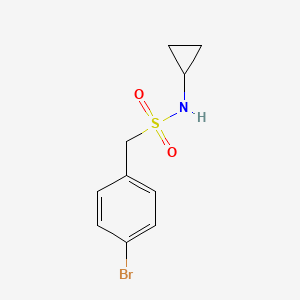

1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide is an organic compound that features a bromophenyl group attached to a cyclopropylmethanesulfonamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Bromobenzenesulfonyl chloride+Cyclopropylamine→this compound+HCl

Industrial Production Methods: Industrial production of this compound would likely follow a similar synthetic route but on a larger scale, with optimizations for yield and purity. This might involve the use of automated reactors and continuous flow systems to ensure consistent production.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced under specific conditions.

Coupling Reactions: The bromophenyl group can participate in Suzuki-Miyaura or Heck coupling reactions.

Common Reagents and Conditions:

Substitution Reactions: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

Oxidation Reactions: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Coupling Reactions: Palladium catalysts with boronic acids or alkenes in the presence of a base like potassium carbonate.

Major Products:

Substitution Reactions: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the sulfonamide group.

Coupling Reactions: Products include biaryl compounds or alkenyl derivatives.

Applications De Recherche Scientifique

1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

Biological Studies: It can be used to study the effects of sulfonamide derivatives on biological systems.

Chemical Biology: It serves as a probe to investigate enzyme activities and protein interactions.

Industrial Chemistry: It is used in the development of new materials and catalysts.

Mécanisme D'action

The mechanism of action of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparaison Avec Des Composés Similaires

- 1-(4-Bromophenyl)-N-methylmethanesulfonamide

- 1-(4-Bromophenyl)-N-ethylmethanesulfonamide

- 1-(4-Bromophenyl)-N-propylmethanesulfonamide

Uniqueness: 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide is unique due to the presence of the cyclopropyl group, which imparts rigidity and steric hindrance. This can influence its binding affinity and selectivity towards biological targets compared to its analogs with linear alkyl groups.

Activité Biologique

1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide is an organic compound with the molecular formula C12H16BrNO2S and a molecular weight of approximately 290.18 g/mol. This compound features a sulfonamide functional group , characterized by the presence of a sulfur atom bonded to both an oxygen atom and a nitrogen atom, along with a bromobenzene ring and a cyclopropyl group attached to the nitrogen of the sulfonamide. Its unique structure suggests potential biological activities, particularly in medicinal chemistry.

The synthesis of this compound typically involves the reaction of 4-bromobenzenesulfonyl chloride with cyclopropylamine, using a base such as triethylamine to neutralize hydrochloric acid produced during the reaction. The general reaction scheme can be summarized as follows:

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

- Substitution Reactions : The bromine atom can be substituted by other nucleophiles.

- Oxidation and Reduction Reactions : The sulfonamide group can be oxidized or reduced under specific conditions.

- Coupling Reactions : The bromophenyl group can participate in Suzuki-Miyaura or Heck coupling reactions.

The biological activity of this compound is primarily attributed to its interaction with biological targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bromophenyl group can engage in hydrophobic interactions. These interactions may modulate the activity of target proteins, leading to various biological effects.

Potential Applications

This compound has several applications in scientific research:

- Medicinal Chemistry : It serves as a building block for synthesizing potential pharmaceutical agents.

- Biological Studies : Used to investigate the effects of sulfonamide derivatives on biological systems.

- Chemical Biology : Acts as a probe for studying enzyme activities and protein interactions.

- Industrial Chemistry : Employed in developing new materials and catalysts.

Comparative Analysis with Similar Compounds

The following table compares this compound with similar compounds:

| Compound Name | Unique Features |

|---|---|

| This compound | Contains a cyclopropyl group; potential antibacterial properties |

| 1-(4-Bromophenyl)-N-cyclobutylmethanesulfonamide | Features a cyclobutyl group; may exhibit different steric properties |

| 1-(4-Bromophenyl)-N-cyclohexylmethanesulfonamide | Contains a cyclohexyl group; possibly enhanced lipophilicity |

| 1-(4-Chlorophenyl)-N-cyclopropylmethanesulfonamide | Chlorine substituent instead of bromine; differing electronic effects |

This comparison highlights the unique aspects of this compound, particularly its structural configuration and potential biological activities that may differ from other similar compounds.

Case Studies and Research Findings

While specific research applications for this compound are not extensively documented, preliminary studies suggest its potential in various therapeutic areas. For instance:

- Antibacterial Activity : Initial investigations indicate that compounds with similar structures may exhibit antibacterial properties, warranting further exploration into their efficacy against resistant strains.

- Enzyme Inhibition Studies : Research involving sulfonamides has shown promise in inhibiting key enzymes involved in bacterial metabolism, suggesting that this compound could have similar effects.

Future Directions

Ongoing research is necessary to fully elucidate the biological activity and therapeutic potential of this compound. Future studies should focus on:

- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics in biological systems.

- Structure-Activity Relationship (SAR) Studies : To identify modifications that enhance efficacy or reduce toxicity.

- Mechanistic Studies : To clarify the molecular interactions at play within biological systems.

Propriétés

IUPAC Name |

1-(4-bromophenyl)-N-cyclopropylmethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2S/c11-9-3-1-8(2-4-9)7-15(13,14)12-10-5-6-10/h1-4,10,12H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNKWCLUVUQGEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)CC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589922 |

Source

|

| Record name | 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950235-23-1 |

Source

|

| Record name | 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.